6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are the Src family of protein tyrosine kinases . These kinases play a crucial role in cellular signal transduction, controlling cell growth, differentiation, migration, and immune response .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck, p59 fyn T, Hck, and Src .
Biochemical Pathways
The compound’s interaction with its targets affects multiple biochemical pathways. It inhibits the activation of focal adhesion kinase and its phosphorylation at Tyr 577 . It also potently inhibits anti-CD3-stimulated tyrosine phosphorylation of human T cells .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine phosphorylation in human T cells . This can lead to a decrease in cell proliferation and migration, affecting the immune response.
Properties
IUPAC Name |
6-butyl-4-(2-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-6-4-5-7-11(10)17/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLPVYLQHJQJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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